molecular formula C24H19NO5S B376128 ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate CAS No. 372506-35-9

ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No. B376128
CAS RN: 372506-35-9
M. Wt: 433.5g/mol
InChI Key: UFHWVWRZLRXBCC-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester is a member of coumarins.

Scientific Research Applications

Synthesis and Fluorescence Properties

Ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate and its analogs have been explored for their synthesis and fluorescence properties. For instance, Al-Masoudi et al. (2015) utilized a mild and efficient method for synthesizing similar compounds, noting their fluorescence active properties and absorption in the UV or visible region (Al-Masoudi et al., 2015).

Facilitating Synthesis Methods

Srikrishna and Dubey (2014) developed environmentally benign conditions for synthesizing similar compounds, highlighting an efficient synthesis method with good yields (Srikrishna & Dubey, 2014).

Reaction Features with N-nucleophiles

Shcherbakov et al. (2013) studied the reaction characteristics of polyfluorinated analogs of this compound with primary amines, observing chromone-coumarin rearrangement and other complex reaction processes (Shcherbakov et al., 2013).

Antimicrobial and Antioxidant Activities

Raghavendra et al. (2016) synthesized related compounds and evaluated them for their antimicrobial and antioxidant activities. Certain compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).

Docking Studies and Anti-microbial Evaluation

Spoorthy et al. (2021) conducted docking studies and anti-microbial evaluations on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing the synthesis and characterization of these analogues (Spoorthy et al., 2021).

properties

CAS RN

372506-35-9

Product Name

ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

Molecular Formula

C24H19NO5S

Molecular Weight

433.5g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H19NO5S/c1-3-29-24(28)20-18(15-10-8-14(2)9-11-15)13-31-22(20)25-21(26)17-12-16-6-4-5-7-19(16)30-23(17)27/h4-13H,3H2,1-2H3,(H,25,26)

InChI Key

UFHWVWRZLRXBCC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
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ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
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ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
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ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
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ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
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ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

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